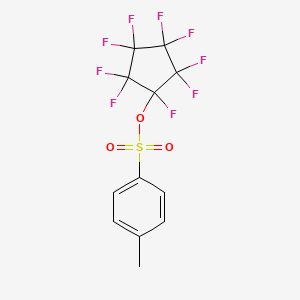
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate, also known as NFT, is a fluorinated organic compound that is used in a variety of scientific research applications. It is a compound with a unique structure that has the potential to be used in a wide range of applications and can be used as a substitute for other compounds. NFT has many advantages, including its low volatility, low toxicity, and low cost. These advantages make it an ideal compound for use in laboratory experiments.
作用機序
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate is a fluorinated organic compound that is used in a variety of scientific research applications. It has a unique structure that allows it to interact with biological molecules in a specific way. This compound binds to certain proteins, enzymes, and receptors in the body and modulates their activity. This mechanism of action is used to study the effects of drugs on the body, as well as the effects of environmental toxins.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins. It can also be used to study the effects of radiation on cells. In addition, this compound can be used to study the effects of drugs on the nervous system, as well as the effects of radiation on cells.
実験室実験の利点と制限
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has several advantages for use in laboratory experiments. It has a low volatility, low toxicity, and low cost. These advantages make it an ideal compound for use in laboratory experiments. However, there are also some limitations to its use. This compound has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not as stable as other compounds, so it must be stored and handled with care.
将来の方向性
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate is a promising compound with many potential applications in scientific research. Future research could focus on developing new synthetic methods for the synthesis of this compound, as well as exploring its potential applications in drug discovery and development. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its mechanism of action. Finally, further studies could be done to investigate the advantages and limitations of using this compound in laboratory experiments.
合成法
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate can be synthesized using a variety of methods, including the use of a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound such as benzene or toluene in the presence of an acid catalyst. The reaction produces a fluorinated organic compound, which is then purified and isolated. This method is simple, efficient, and cost-effective.
科学的研究の応用
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate has a wide range of applications in scientific research. It is used in studies of biochemistry, physiology, and pharmacology. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins. It can also be used in studies of enzyme kinetics and protein structure. In addition, this compound can be used to study the effects of drugs on the nervous system, as well as the effects of radiation on cells.
特性
IUPAC Name |
(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O3S/c1-6-2-4-7(5-3-6)25(22,23)24-12(21)10(17,18)8(13,14)9(15,16)11(12,19)20/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLORWYFTXBXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





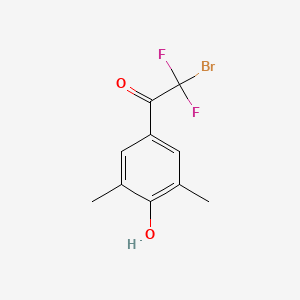
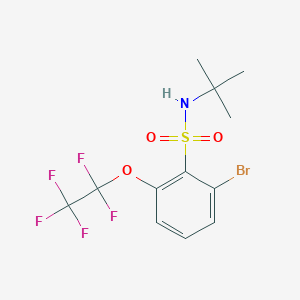

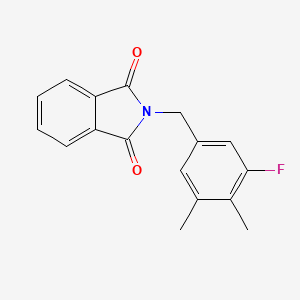
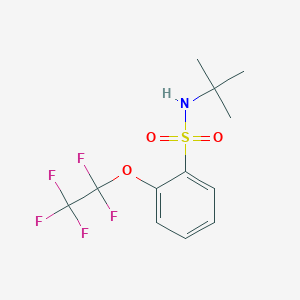



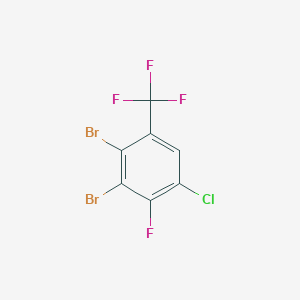
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)